molecular formula C7H12ClNO2 B6609875 rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2866352-61-4

rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Cat. No.: B6609875
CAS No.: 2866352-61-4
M. Wt: 177.63 g/mol
InChI Key: ZTCISGDXWRBVBU-YDSVSURXSA-N
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Description

rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride: is a fascinating compound with a unique structure, primarily known for its significant applications in the realms of chemistry, biology, and medicine. Its distinct bicyclic arrangement, combined with its specific stereochemistry, makes it a topic of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves multiple steps:

  • Starting Material Preparation: : The synthesis begins with the preparation of the appropriate bicyclic precursor.

  • Functional Group Introduction:

  • Stereochemical Control: : Ensuring the correct stereochemistry is crucial, often involving chiral catalysts or reagents.

  • Final Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt, typically through a reaction with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production involves more efficient methods:

  • Flow Chemistry: : Continuous flow techniques are employed to enhance reaction control and yield.

  • Green Chemistry: : Utilizing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to various oxidized derivatives.

  • Reduction: : It can be reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halides, nucleophiles like amines or thiols

Major Products Formed

The products depend on the reaction type, but can include:

  • Oxidized derivatives: : Carboxylic acids, ketones

  • Reduced derivatives: : Alcohols, hydrocarbons

  • Substituted products: : Varied functionalized derivatives with new groups attached

Scientific Research Applications

Chemistry: : It serves as a model compound for studying bicyclic systems and stereochemistry. Biology : It is used in biochemical assays to understand its interaction with biological molecules. Medicine : Investigated for its potential therapeutic properties and drug development. Industry : Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride exerts its effects can vary:

  • Molecular Targets: : It often interacts with enzymes or receptors, modifying their activity.

  • Pathways Involved: : It can affect metabolic pathways, signaling cascades, and cellular functions.

Comparison with Similar Compounds

Similar compounds include other bicyclic derivatives and stereoisomers:

  • 2-azabicyclo[2.1.1]hexane derivatives: : Similar in core structure but vary in functional groups.

  • Other methylated bicyclic acids: : Different in their stereochemistry or additional substituents.

What makes rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride unique is its specific combination of stereochemistry and functional groups, leading to its distinct chemical and biological properties.

Properties

IUPAC Name

(1S,4R,5R)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-7-2-4(8-3-7)5(7)6(9)10;/h4-5,8H,2-3H2,1H3,(H,9,10);1H/t4-,5+,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCISGDXWRBVBU-YDSVSURXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1C(=O)O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@@H]1C(=O)O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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